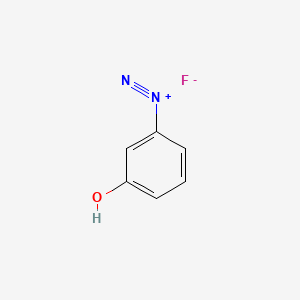

3-Hydroxybenzene-1-diazonium fluoride

Description

3-Hydroxybenzene-1-diazonium fluoride (C₆H₄(OH)N₂⁺F⁻) is an aromatic diazonium salt characterized by a hydroxyl group at the 3-position and a diazonium group (-N₂⁺) at the 1-position, stabilized by a fluoride counterion. Diazonium salts are highly reactive intermediates in organic synthesis, often employed in azo coupling reactions, dye production, and pharmaceutical applications . The hydroxyl group introduces polarity, affecting solubility and reactivity in aqueous environments.

Properties

CAS No. |

139298-15-0 |

|---|---|

Molecular Formula |

C6H5FN2O |

Molecular Weight |

140.11 g/mol |

IUPAC Name |

3-hydroxybenzenediazonium;fluoride |

InChI |

InChI=1S/C6H4N2O.FH/c7-8-5-2-1-3-6(9)4-5;/h1-4H;1H |

InChI Key |

CTCAHAQIWOJCJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)[N+]#N.[F-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxybenzene-1-diazonium fluoride can be synthesized through the diazotization of 3-hydroxyaniline (m-aminophenol) with nitrous acid in the presence of hydrofluoric acid. The reaction typically involves the following steps:

- Dissolution of 3-hydroxyaniline in an acidic medium.

- Addition of sodium nitrite to generate nitrous acid in situ.

- Reaction of nitrous acid with 3-hydroxyaniline to form the diazonium salt.

- Treatment with hydrofluoric acid to obtain 3-hydroxybenzene-1-diazonium fluoride .

Industrial Production Methods

Industrial production of diazonium salts, including 3-hydroxybenzene-1-diazonium fluoride, often involves continuous flow processes to ensure safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of decomposition and side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybenzene-1-diazonium fluoride undergoes various types of reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.

Coupling Reactions: The diazonium group can couple with aromatic compounds to form azo compounds, which are widely used as dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

Sandmeyer Reaction: Copper(I) halides (CuCl, CuBr) are commonly used to replace the diazonium group with halides.

Azo Coupling: Aromatic compounds with electron-donating groups, such as phenols and anilines, are used as coupling partners.

Reduction: Reducing agents like hypophosphorous acid (H₃PO₂) can be used to convert the diazonium group to an amine.

Major Products Formed

Halides: Aryl chlorides, bromides, and iodides.

Azo Compounds: Azo dyes with vivid colors.

Amines: Aromatic amines used in various chemical syntheses .

Scientific Research Applications

3-Hydroxybenzene-1-diazonium fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxybenzene-1-diazonium fluoride involves the formation of a highly reactive diazonium ion, which can undergo nucleophilic substitution, coupling, or reduction reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new bonds. The presence of electron-withdrawing groups on the aromatic ring can stabilize the diazonium ion, enhancing its reactivity .

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

- Stability vs. Reactivity : While halogen substituents (Br, Cl) in SC-558 analogs enhance stability , the hydroxyl group in the target compound may accelerate hydrolysis, conflicting with fluoride’s stabilizing role .

- Bioactivity : Fluorine in flumioxazin directly contributes to herbicidal activity , but the fluoride counterion in the target compound likely plays a secondary role, emphasizing structural over functional parallels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.